molecular formula C22H15N3O2S B5272304 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine

Cat. No.: B5272304
M. Wt: 385.4 g/mol
InChI Key: UOHDYSKYSBDIRN-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a methoxyphenyl group attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound in the presence of a base.

    Formation of Phthalazine Core: The phthalazine core is synthesized by the condensation of phthalic anhydride with hydrazine.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole-sulfanyl intermediate with the methoxyphenyl-phthalazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.

    Materials Science: In OLEDs, the compound’s electronic properties allow it to emit light when an electric current is applied, making it useful in display technologies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-ylsulfanyl)-4-phenylphthalazine: Similar structure but lacks the methoxy group, which may affect its electronic properties and reactivity.

    1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-hydroxyphenyl)phthalazine: Contains a hydroxy group instead of a methoxy group, which can lead to different hydrogen bonding interactions and solubility properties.

Uniqueness

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where specific electronic and steric properties are crucial.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(25-24-20)28-22-23-18-8-4-5-9-19(18)27-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHDYSKYSBDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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